molecular formula C17H15ClN2 B1671177 Ellipticine hydrochloride CAS No. 5081-48-1

Ellipticine hydrochloride

Cat. No.: B1671177
CAS No.: 5081-48-1
M. Wt: 282.8 g/mol
InChI Key: VSBNVARERCGCEF-UHFFFAOYSA-N
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Description

Ellipticine (hydrochloride) is a tetracyclic alkaloid first extracted from trees of the species Ochrosia elliptica and Rauvolfia sandwicensis. It is known for its potent antineoplastic properties, primarily due to its ability to intercalate with DNA and inhibit the enzyme topoisomerase II

Mechanism of Action

Target of Action

Ellipticine hydrochloride primarily targets DNA topoisomerase II . Topoisomerase II is an essential enzyme that modulates the topological states of DNA during transcription. This enzyme plays a crucial role in DNA replication and cell division .

Mode of Action

This compound interacts with its target by intercalation with DNA and inhibition of topoisomerase II . Intercalation refers to the insertion of molecules between the planar bases of DNA, which disrupts the DNA structure and prevents DNA replication and transcription . Inhibition of topoisomerase II leads to the prevention of the re-ligation step of the DNA breakage-reunion reaction, which results in permanent DNA breaks . This causes DNA damage and induces cell death .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most well-established pathway is the DNA damage response pathway . When this compound induces DNA damage, it triggers a series of cellular responses, including cell cycle arrest, DNA repair, and apoptosis . If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis .

Pharmacokinetics

The compound’s potent antineoplastic activity suggests that it may have favorable bioavailability .

Result of Action

The result of this compound’s action is the induction of cell death in cancer cells . By causing DNA damage and inhibiting DNA replication and transcription, this compound prevents cancer cells from proliferating . This leads to a reduction in tumor growth and size .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules can influence the compound’s interaction with its target . .

Biochemical Analysis

Biochemical Properties

Ellipticine hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme topoisomerase II, which is involved in DNA replication . This compound intercalates into DNA, increasing the superhelical density and inhibiting the enzyme’s activity . Additionally, it forms covalent DNA adducts through enzymatic activation by cytochromes P450 and peroxidases . These interactions result in powerful antitumor activity.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by intercalating into DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, such as the JNK/AP-1 pathway, and reduces the secretion of pro-inflammatory factors like TNF-α and IL-6 . Furthermore, this compound has been shown to increase the nuclear localization of the p53 protein, enhancing its transactivation of target genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It intercalates into DNA, binding strongly and lying parallel to the base pairs . This intercalation increases the superhelical density of the DNA and inhibits the activity of topoisomerase II . Additionally, this compound forms covalent DNA adducts through enzymatic activation by cytochromes P450 and peroxidases . These adducts contribute to DNA damage and the compound’s antitumor activity. This compound also modulates the localization of the p53 protein, increasing its nuclear presence and enhancing its transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it is not significantly toxic to certain cell types, such as Raw264.7 cells . Long-term effects on cellular function include reduced secretion of inflammatory factors and protective effects against lipopolysaccharide-induced inflammation . Additionally, this compound has been shown to decrease the bacterial load in infected tissues over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it exhibits effective antibacterial and antihemolysin activities against Streptococcus suis in mice . At higher doses, this compound significantly improves the survival rate of infected mice and reduces lung pathological damage . It is essential to monitor for potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochromes P450. These enzymes metabolize this compound into various hydroxylated derivatives, such as 7-hydroxyellipticine, 9-hydroxyellipticine, and 13-hydroxyellipticine . These metabolites contribute to the formation of covalent DNA adducts and the compound’s antitumor activity . The bio-oxidation pathway also plays a role in the metabolism of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It intercalates into DNA, increasing its superhelical density and inhibiting topoisomerase II . Additionally, this compound can be delivered in vitro using copolymer micelles and self-assembling peptides to transport the hydrophobic drug . This enhances its distribution and effectiveness in targeting cancer cells.

Subcellular Localization

The subcellular localization of this compound significantly impacts its activity and function. It has been shown to increase the nuclear localization of the p53 protein, enhancing its transcriptional activity and promoting apoptosis . This localization is independent of DNA damage, indicating a unique mechanism of action for this compound . The compound’s ability to intercalate into DNA and inhibit topoisomerase II further contributes to its subcellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The first synthesis of ellipticine was reported by Robert Burns Woodward in 1959 . The synthetic route involves the formation of the tetracyclic structure through a series of reactions, including cyclization and condensation steps. One common method involves the use of indole and hexane-2,5-dione under acidic conditions to form 1,4-dimethylcarbazole, which is then further processed to yield ellipticine .

Industrial Production Methods

Industrial production of ellipticine typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and crystallization is common to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Ellipticine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ellipticine, such as 9-hydroxyellipticine and 9-methoxyellipticine. These derivatives often exhibit enhanced biological activity and reduced toxicity compared to the parent compound .

Scientific Research Applications

Ellipticine (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

Ellipticine is unique among similar compounds due to its potent DNA intercalation and topoisomerase II inhibition properties. Similar compounds include:

Ellipticine stands out due to its strong DNA binding affinity and the presence of nitrogen atoms in its aromatic ring, which can be easily protonated, enhancing its intercalative properties .

Properties

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBNVARERCGCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

519-23-3 (Parent)
Record name Ellipticine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80187348
Record name Ellipticine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33668-12-1, 5081-48-1
Record name Ellipticine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ellipticine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ellipticine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELLIPTICINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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